molecular formula C16H17F3N2O4 B2588412 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034538-03-7

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2588412
CAS RN: 2034538-03-7
M. Wt: 358.317
InChI Key: YKJFTAGKFIDNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is also known as TFB-TBOA and is a potent inhibitor of glutamate transporters.

Scientific Research Applications

Synthesis and Chemical Properties

A study detailed a high-yield synthesis method for related compounds, emphasizing the efficiency and simplicity of the synthesis process from basic chemical precursors (Bobeldijk et al., 1990). This research underscores the compound's role in facilitating the preparation of isotopically labeled compounds for imaging and diagnostic purposes. Another study focused on the synthesis and evaluation of benzamide derivatives for their neuroleptic activity, providing insights into the structural activity relationship and the potential for creating more effective therapeutic agents (Iwanami et al., 1981).

Potential Therapeutic Applications

The anticancer activity of benzamide derivatives was explored, with compounds showing moderate to good activity against several human cancer cell lines. This highlights the potential of such compounds in developing treatments for various cancers (Mohan et al., 2021). Another aspect of research involves the design and synthesis of benzamides for targeted drug delivery in melanoma therapy, indicating the compound's utility in creating more efficient and selective cancer treatments (Wolf et al., 2004).

properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O4/c17-16(18,19)12-4-2-1-3-11(12)15(24)20-7-9-25-10-8-21-13(22)5-6-14(21)23/h1-4H,5-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJFTAGKFIDNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethyl)benzamide

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